N-Ethyl-N-(2-hydroxyethyl)-2-(methylamino)-acetamide hydrochloride
Overview
Description
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Synthesis Analysis
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Biological Effects of Acetamides
Research on acetamides, including their mono and dimethyl derivatives, continues to expand our understanding of their biological consequences upon exposure. Kennedy (2001) updated a critical review from 1986 in Critical Reviews in Toxicology, adding considerable knowledge about the biological effects of acetamides and their commercial importance. This work emphasizes the diverse biological responses and environmental toxicology advancements made over the years for acetamides and similar compounds Kennedy, 2001.
Advanced Oxidation Processes for Degradation
Qutob et al. (2022) reviewed the application of advanced oxidation processes (AOPs) in degrading acetaminophen, leading to various by-products, including acetamide. This research, published in RSC Advances, collates state-of-the-art studies on the biotoxicity of acetaminophen by-products, proposing enhanced AOP systems for degradation. The study suggests a potential environmental impact and offers insights into managing pharmaceutical pollutants Qutob et al., 2022.
Synthetic Organic Chemistry
Kondo and Murakami (2001) discussed the synthetic organic chemistry based on the N-Ar axis, including the development of N-acylation reagents like N-acetyl-N-(2-trifluoromethylphenyl)acetamide. Their work in the Journal of Synthetic Organic Chemistry Japan explores chemoselective N-acylation, highlighting the structural and chemical diversity achievable with acetamide derivatives, thus underscoring the compound's utility in synthesizing novel pharmaceuticals and enhancing existing drug formulations Kondo & Murakami, 2001.
Safety And Hazards
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Future Directions
This would involve a discussion of potential future research directions, such as new applications for the compound or new methods of synthesis.
I hope this general approach is helpful. If you have a specific compound you’d like me to analyze, please provide more details or check the spelling of the compound’s name.
properties
IUPAC Name |
N-ethyl-N-(2-hydroxyethyl)-2-(methylamino)acetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2.ClH/c1-3-9(4-5-10)7(11)6-8-2;/h8,10H,3-6H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQMXQBPWKJELE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C(=O)CNC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Ethyl-N-(2-hydroxyethyl)-2-(methylamino)-acetamide hydrochloride | |
CAS RN |
1219982-24-7 | |
Record name | Acetamide, N-ethyl-N-(2-hydroxyethyl)-2-(methylamino)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219982-24-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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